P-Glycoprotein Transport Inhibition: Inactivity vs. the Clinical Candidate Verapamil
A key differentiation for the core scaffold is its lack of intrinsic P-gp modulatory activity. While this data is derived from the closely related metabolite D-617 (which retains the 2-(3,4-dimethoxyphenyl)pentanenitrile backbone), it serves as a critical class-level inference for procurement. D-617 showed no inhibition of P-gp-mediated digoxin transport at concentrations up to 100 µM, in stark contrast to verapamil, which displayed an IC50 of 1.1 µM [1].
| Evidence Dimension | P-gp Inhibition (Digoxin Transport Assay) |
|---|---|
| Target Compound Data | No inhibition at concentrations up to 100 µM (data for D-617, sharing core scaffold) |
| Comparator Or Baseline | Verapamil: IC50 = 1.1 µM |
| Quantified Difference | > 90-fold difference in potency; activity is essentially absent in the metabolite scaffold without specific tertiary amine substitutions. |
| Conditions | Cell-based P-gp mediated digoxin transport assay |
Why This Matters
This demonstrates that the simple scaffold is not an MDR reversal agent; its value lies solely as a synthetic intermediate, not a direct substitute for verapamil in functional assays.
- [1] Pauli-Magnus C, et al. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. J Pharmacol Exp Ther. 2000;293(2):376-382. View Source
